5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole
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Overview
Description
5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole: is a heterocyclic compound that features a benzoxadiazole core substituted with an azepane ring, a chlorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline and chloroformic acid derivatives, under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For example, the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with azepane in the presence of a base like sodium hydride can yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole can undergo reduction to form corresponding amines.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The azepane ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.
Major Products:
Reduction of Nitro Group: Corresponding amines.
Substitution of Chlorine Atom: Various substituted benzoxadiazoles.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Due to its benzoxadiazole core, this compound can be used as a fluorescent probe in various chemical assays.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Biological Imaging: The fluorescent properties make it useful in biological imaging to track cellular processes.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: Its unique structure can be a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole depends on its application:
Fluorescent Probes: It interacts with specific molecules or ions, leading to changes in its fluorescence properties.
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
5-(Azepan-1-yl)pentan-1-amine: Similar in structure but lacks the benzoxadiazole core.
1-(Azepan-1-yl)dodecan-1-one: Contains an azepane ring but differs in the rest of the structure.
Uniqueness:
Structural Features: The combination of the benzoxadiazole core with an azepane ring and nitro group is unique, providing distinct chemical and physical properties.
Applications: Its specific applications in fluorescence and enzyme inhibition set it apart from other similar compounds.
Properties
IUPAC Name |
5-(azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3/c13-8-7-9(16-5-3-1-2-4-6-16)12(17(18)19)11-10(8)14-20-15-11/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQWGCPKOACRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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